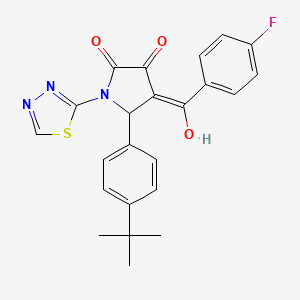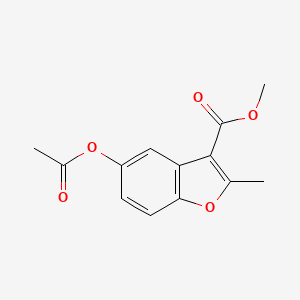![molecular formula C22H32N2O3 B3920949 7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3920949.png)
7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
Vue d'ensemble
Description
7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It has been widely studied for its potential applications in scientific research. The compound is known to exhibit various biochemical and physiological effects and has been used in several laboratory experiments.5]decan-6-one.
Mécanisme D'action
The mechanism of action of 7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. The compound is also believed to exert its analgesic and anti-inflammatory activities by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and exhibit significant analgesic and anti-inflammatory activities in animal models. The compound has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it exhibits significant biological activities at low concentrations. This makes it a useful tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using the compound in lab experiments is that it is not very water-soluble, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential as an antitumor agent and to study its mechanism of action in more detail. Another direction is to study its potential as an analgesic and anti-inflammatory agent in humans. Additionally, the compound could be modified to improve its water solubility and to optimize its biological activity for specific applications.
Applications De Recherche Scientifique
7-(3-methoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one has been used in several scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to exhibit significant analgesic and anti-inflammatory activities in animal models.
Propriétés
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-17(2)8-9-20(25)24-13-11-22(16-24)10-5-12-23(21(22)26)15-18-6-4-7-19(14-18)27-3/h4,6-7,14,17H,5,8-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGDEQFBKQRWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3920876.png)
![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3920878.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920880.png)

![2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3920888.png)
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920894.png)
![N-{1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B3920897.png)
![3-[4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3920902.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3920933.png)

![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920959.png)

![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920974.png)